Cas no 192185-72-1 (Tipifarnib)

Tipifarnib structure
Tipifarnib structure
Nome del prodotto:Tipifarnib
Numero CAS:192185-72-1
MF:C27H22Cl2N4O
MW:489.40
MDL:MFCD07772347
CID:66428
PubChem ID:329826003

Tipifarnib Proprietà chimiche e fisiche

Nomi e identificatori

    • Tipifarnib
    • (R)-6-(Amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone
    • 6-[(R)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one
    • LM 22A4
    • Tipifarnib (Zarnestra)
    • IND 58359
    • IND-58359
    • R115777
    • R-115777
    • Zarnestra
    • (R)-(+)-R 115777
    • 6-[(R)-Amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone
    • Tipifarnib(R115777)
    • TIPIFARNIB ZARNESTRA
    • Tipifarnib(Zarnestra,NSC-702818, R-115777)
    • (R)-6-(amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-chlorophenyl)-1-methylquinolin-2(1H)-one
    • Tipifarnib (IND 58359
    • Tipifarnib [USAN:INN]
    • MAT637500A
    • UNII-MAT637500A
    • MLS006011105
    • 6-[(R)-amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2(1H)-one
    • SCHEMBL21544535
    • GTPL8025
    • 1x81
    • (R)-(+)-R115777
    • Tipifarnib [USAN]
    • BCPP000044
    • HMS3748E21
    • (+)-(r)-6-[amino(4-chlorophenyl)(1-methyl-1h-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1h)-quinolinone
    • Q-102509
    • tipifarnibum
    • AMY20627
    • BRD-K62965247-001-01-5
    • CHEBI:141969
    • TIPIFARNIB [MI]
    • D03720
    • SCHEMBL8097
    • Tipifarneb
    • TIPIFARNIB [INN]
    • TIPIFARNIB [MART.]
    • AC-33171
    • R115777;IND 58359
    • HY-10502
    • NSC-702818
    • NCGC00250406-01
    • Tipifarnib; IND 58359; R115777
    • 2(1H)-Quinolinone, 6-[(R)-amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-
    • (R)-TIPIFARNIB
    • CCRIS 9329
    • 6-[(R)-Amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl}-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone
    • 2 (1H))-quinolinone,6-(amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-chlorophenyl)-1-methyl-,(+)-
    • 6-[(S)-AMINO(4-CHLOROPHENYL)(1-METHYL-1H-IMIDAZOL-5-YL)METHYL]-4-(3-CHLOROPHENYL)-1-METHYLQUINOLIN-2(1H)-ONE
    • R-11577
    • Tipifarnib (R115777)
    • 192185-72-1
    • Tipifarnib, >=98% (HPLC)
    • DB04960
    • AKOS027326864
    • EX-A2346
    • 2 (1H))-Quinolinone,6-(amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-chlorophenyl)-1-methyl-
    • R115777; TIPIFARNIB
    • DTXSID5041140
    • HMS3654B10
    • TIPIFARNIB [WHO-DD]
    • CS-0475
    • SB16693
    • CCG-264893
    • NSC-760444
    • SMR002530065
    • JAN
    • BDBM50370385
    • BS-15758
    • NSC760444
    • BCP02262
    • 2 (1H))-Quinolinone,6-(amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-chlorophenyl)-1-methyl-, (+)-
    • SW219749-1
    • NCGC00250406-02
    • (R)-6-[Amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone
    • NS00071731
    • s1453
    • Tipifarnib (USAN/INN)
    • D70631
    • SBI-0654099.0001
    • BRD-K62965247-001-04-9
    • GLXC-03777
    • MDL: MFCD07772347
    • Inchi: 1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m1/s1
    • Chiave InChI: PLHJCIYEEKOWNM-HHHXNRCGSA-N
    • Sorrisi: O=C1N(C2=C(C(C3=CC=CC(Cl)=C3)=C1)C=C(C=C2)[C@@](N)(C4=CN=CN4C)C5=CC=C(C=C5)Cl)C

Proprietà calcolate

  • Massa esatta: 488.11700
  • Massa monoisotopica: 488.117
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 4
  • Complessità: 785
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 64.2A^2
  • XLogP3: 4.1

Proprietà sperimentali

  • Colore/forma: Solido grigio da bianco a beige chiaro
  • Densità: 1.33
  • Punto di fusione: 211-213°C (dec.)
  • Punto di ebollizione: 681.7°Cat760mmHg
  • Punto di infiammabilità: 366.1°C
  • Indice di rifrazione: 1.671
  • PSA: 65.84000
  • LogP: 6.19670
  • Attività ottica: [α]/D 17 to 24°, c = 1 in methanol
  • Pressione di vapore: 0.0±2.1 mmHg at 25°C

Tipifarnib Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032161-50mg
Tipifarnib
192185-72-1 99%
50mg
¥3263 2024-05-25
Ambeed
A412936-5mg
(R)-6-(Amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-chlorophenyl)-1-methylquinolin-2(1H)-one
192185-72-1 98%
5mg
$83.0 2025-02-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032161-25mg
Tipifarnib
192185-72-1 99%
25mg
¥1220 2024-05-25
SHENG KE LU SI SHENG WU JI SHU
sc-364637-10mg
Tipifarnib,
192185-72-1
10mg
¥5415.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6271-5mg
Tipifarnib
192185-72-1 99.22%
5mg
¥ 995 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6271-5 mg
Tipifarnib
192185-72-1 97.23%
5mg
¥1107.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T89940-50mg
Tipifarnib
192185-72-1 99%
50mg
¥6198.0 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R873252-1mg
R115777
192185-72-1 99%
1mg
¥1,005.30 2022-01-14
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6271-2 mg
Tipifarnib
192185-72-1 97.23%
2mg
¥537.00 2022-04-26
TRC
T444880-50mg
Tipifarnib
192185-72-1
50mg
$879.00 2023-05-17

Tipifarnib Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:192185-72-1)Tipifarnib
A25612
Purezza:99%/99%/99%/99%
Quantità:25mg/50mg/100mg/250mg
Prezzo ($):176.0/283.0/447.0/761.0
atkchemica
(CAS:192185-72-1)Tipifarnib
CL1759
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta